N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide
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Overview
Description
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHOXY-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHOXY-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. A possible synthetic route may include:
Formation of the Tetrazole Ring: Starting with a suitable aromatic precursor, the tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHOXY-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups may yield aldehydes or acids, while reduction of nitro groups yields amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential use as an antimicrobial agent due to its sulfonamide group.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: Used in the treatment of urinary tract infections.
Uniqueness
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHOXY-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of the tetrazole ring, which is not commonly found in traditional sulfonamides. This structural feature may confer unique chemical properties and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H21N5O5S |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H21N5O5S/c1-26-16-7-5-14(11-15(16)23-12-19-21-22-23)29(24,25)20-9-8-13-4-6-17(27-2)18(10-13)28-3/h4-7,10-12,20H,8-9H2,1-3H3 |
InChI Key |
ZEDBCVUZVHJKHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)N3C=NN=N3 |
Origin of Product |
United States |
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